JH-Xii-03-02: A Technical Guide to a Potent and Selective LRRK2 PROTAC Degrader
JH-Xii-03-02: A Technical Guide to a Potent and Selective LRRK2 PROTAC Degrader
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of JH-Xii-03-02, a potent and selective proteolysis-targeting chimera (PROTAC) designed to induce the degradation of Leucine-Rich Repeat Kinase 2 (LRRK2). LRRK2 is a key therapeutic target in the study of Parkinson's disease, and JH-Xii-03-02 represents a significant tool for investigating the consequences of its removal.
Core Compound Details: The Chemical Structure of JH-Xii-03-02
JH-Xii-03-02 is a synthetic organic molecule designed to simultaneously bind to LRRK2 and an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal machinery to eliminate LRRK2.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C43H51N9O10 | [1][2][3] |
| Molecular Weight | 853.92 g/mol | [1][3] |
| Appearance | Solid | [2] |
| Solubility | Soluble in DMSO (e.g., 10 mM) | [2][4] |
Note on conflicting data: While some commercial suppliers list a different molecular formula and weight for a compound with a similar name, the data presented here is consistent with the primary literature and majority of chemical database entries. Researchers should verify the properties of their specific compound batch.
2D Chemical Structure
The chemical structure of JH-Xii-03-02 is depicted below. It consists of a ligand that binds to LRRK2, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.
(Image of the 2D chemical structure of JH-Xii-03-02 would be placed here if image generation were supported.)
The structure can be represented by the following SMILES string: CC1(CC1)OC2=CC=C(C3=C2)NN=C3C4=NC=NC(N5CCN(C(CCOCCOCCOCCOCCNC6=C7C(C(N(C8C(NC(CC8)=O)=O)C7=O)=O)=CC=C6)=O)CC5)=C4[5]
Mechanism of Action: Targeted Degradation of LRRK2
JH-Xii-03-02 functions as a PROTAC, inducing the degradation of LRRK2 through the ubiquitin-proteasome system. This dual-function molecule serves to eliminate both the kinase and scaffolding activities of LRRK2.[6][7] The mechanism involves the recruitment of the E3 ubiquitin ligase Cereblon (CRBN).[5][8]
Signaling Pathway for LRRK2 Degradation
The following diagram illustrates the induced degradation pathway of LRRK2 by JH-Xii-03-02.
Caption: Induced degradation of LRRK2 by JH-Xii-03-02 via the ubiquitin-proteasome system.
Quantitative Biological Data
JH-Xii-03-02 has been demonstrated to be a highly potent and selective degrader of LRRK2.
In Vitro Potency
| Target | Assay | Value (IC50) | Source |
| Wild-type LRRK2 | Kinase Inhibition | 1 nM | [2] |
| LRRK2 G2019S Mutant | Kinase Inhibition | 1 nM | [2] |
Cellular Degradation Activity
| Cell Line | LRRK2 Genotype | Treatment Concentration | Treatment Duration | Outcome | Source |
| Mouse Embryonic Fibroblasts (MEFs) | Wild-type | 1 µM | 48 hours | Potent degradation of LRRK2 | [2] |
| Mouse Embryonic Fibroblasts (MEFs) | R144C Mutant | 1 µM | 48 hours | Potent degradation of LRRK2 | [2] |
Selectivity
JH-Xii-03-02 has demonstrated remarkable selectivity for LRRK2 when tested against a panel of 468 kinases.[2][6][7][9] This high selectivity minimizes off-target effects, making it a valuable tool for specifically studying LRRK2 function.
Experimental Protocols
The following are generalized protocols based on the methodologies described in the primary literature. Researchers should consult the original publication for detailed experimental parameters.
General Protocol for LRRK2 Degradation Assay in MEF Cells
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Cell Culture: Mouse Embryonic Fibroblast (MEF) cells (wild-type or mutant LRRK2) are cultured in appropriate media and conditions to achieve a suitable confluency for the experiment.
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Compound Preparation: A stock solution of JH-Xii-03-02 is prepared in DMSO. Serial dilutions are then made to achieve the desired final concentrations for treatment.
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Cell Treatment: The cultured MEF cells are treated with varying concentrations of JH-Xii-03-02 (e.g., 10 nM to 1000 nM) or a vehicle control (DMSO).
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Incubation: The treated cells are incubated for different time points (e.g., 1, 6, 24, 48 hours) to assess the time-course of LRRK2 degradation.
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Cell Lysis: Following incubation, the cells are washed with phosphate-buffered saline (PBS) and then lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.
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Protein Quantification: The total protein concentration in each cell lysate is determined using a standard protein assay (e.g., BCA assay).
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Western Blotting:
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Equal amounts of protein from each sample are separated by SDS-PAGE.
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The separated proteins are transferred to a nitrocellulose or PVDF membrane.
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The membrane is blocked to prevent non-specific antibody binding.
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The membrane is incubated with primary antibodies specific for LRRK2, phosphorylated LRRK2 (e.g., pS935), Rab10, and a loading control (e.g., tubulin).
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The membrane is then washed and incubated with appropriate secondary antibodies conjugated to a detectable marker (e.g., HRP).
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The protein bands are visualized using a chemiluminescence detection system.
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Data Analysis: The intensity of the protein bands is quantified using densitometry software. The levels of LRRK2 are normalized to the loading control to determine the extent of degradation at each concentration and time point.
Experimental Workflow for Cellular Degradation Assay
Caption: A generalized workflow for assessing the cellular degradation of LRRK2 by JH-Xii-03-02.
Conclusion
JH-Xii-03-02 is a powerful research tool for the targeted degradation of LRRK2. Its high potency, selectivity, and demonstrated ability to induce degradation in cellular models make it an invaluable asset for researchers investigating the role of LRRK2 in Parkinson's disease and other biological processes. The information and protocols provided in this guide are intended to support the effective use of this compound in a research setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. JH-XII-03-02 | LRRK2 PROTAC | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. JH-XII-03-02 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Development of a highly potent and selective degrader of LRRK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of Small Molecules and Degraders Targeting LRRK2 for the Treatment of Neurodegenerative Diseases - Innovations [innovations.dana-farber.org]
- 9. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
